3-Cyclopropyl-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclopropyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound known for its unique structural features and potential applications in various fields. This compound belongs to the thiazolidinone family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of a cyclopropyl group and a sulfanylidene moiety further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a three-component condensation reaction. Primary amines react with carbon disulfide and dialkyl maleates to form the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the synthesized compound is confirmed using IR and 1H NMR spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical pathways, resulting in therapeutic effects such as anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Shares the thiazolidinone core structure but lacks the cyclopropyl group.
3-Cyclopropyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure with a thioxo group instead of a sulfanylidene group.
Uniqueness: 3-Cyclopropyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both the cyclopropyl and sulfanylidene groups, which enhance its chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
39137-09-2 |
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Molecular Formula |
C6H7NOS2 |
Molecular Weight |
173.3 g/mol |
IUPAC Name |
3-cyclopropyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C6H7NOS2/c8-5-3-10-6(9)7(5)4-1-2-4/h4H,1-3H2 |
InChI Key |
PMLQWOAKIIYLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)CSC2=S |
Origin of Product |
United States |
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